molecular formula C6H8N4O2 B12973554 3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide CAS No. 92604-89-2

3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide

Cat. No.: B12973554
CAS No.: 92604-89-2
M. Wt: 168.15 g/mol
InChI Key: JHJFFEANAZZBSQ-UHFFFAOYSA-N
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Description

3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide is a chemical compound with a complex structure that includes a pyridazine ring, a carboxylic acid group, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-pyridazinecarboxylic acid derivatives with additional oxo groups, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.

Scientific Research Applications

3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridazinecarboxylic acid, 1,6-dihydro-5-methyl-6-oxo-, hydrazide is unique due to the presence of both the hydrazide and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

CAS No.

92604-89-2

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

5-methyl-6-oxo-1H-pyridazine-3-carbohydrazide

InChI

InChI=1S/C6H8N4O2/c1-3-2-4(6(12)8-7)9-10-5(3)11/h2H,7H2,1H3,(H,8,12)(H,10,11)

InChI Key

JHJFFEANAZZBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NNC1=O)C(=O)NN

Origin of Product

United States

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